Physicochemical Profiling and Synthetic Utility of 3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)benzoic Acid
Physicochemical Profiling and Synthetic Utility of 3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)benzoic Acid
Executive Summary
In modern drug discovery and agrochemical development, the strategic incorporation of fluorine is a paramount tactic for modulating pharmacokinetics, lipophilicity, and metabolic stability [2]. 3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)benzoic acid (CAS: 2490233-72-0) represents a premium, highly specialized building block [1]. By featuring both a trifluoromethyl (-CF3) group and a 2,2-difluoroethoxy (-OCH2CHF2) ether appendage on a benzoic acid core, this molecule offers a unique physicochemical profile.
This technical guide provides an in-depth analysis of the compound's structural paradigm, quantitative physicochemical properties, metabolic advantages, and field-proven synthetic protocols for its incorporation into active pharmaceutical ingredients (APIs).
Structural and Electronic Paradigm
The rational design of this building block hinges on the synergistic inductive effects of its substituents.
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The 5-Trifluoromethyl Group (-CF3): Acts as a powerful electron-withdrawing group (EWG) via inductive (-I) effects. It provides steric bulk comparable to an isopropyl group but significantly enhances lipophilicity and metabolic resistance [4].
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The 3-(2,2-Difluoroethoxy) Group (-OCH2CHF2): Traditional alkoxy groups (like methoxy) are highly susceptible to CYP450-mediated oxidative cleavage (O-dealkylation). The substitution of hydrogen atoms with fluorine on the terminal carbon creates a strong C-F bond shield, drastically reducing metabolic liability while retaining the ether oxygen as a hydrogen bond acceptor [3].
Causality in Design: The meta-substitution pattern of these two groups ensures that their electron-withdrawing effects synergistically lower the pKa of the benzoic acid core without sterically hindering the carboxylate moiety during synthetic coupling reactions.
Structure-Property Relationship (SPR) mapping of the fluorinated benzoic acid.
Physicochemical Properties
The dual incorporation of fluorinated motifs significantly alters the fundamental properties of the benzoic acid core. The inductive withdrawal of electron density stabilizes the carboxylate anion, resulting in a lower pKa compared to standard benzoic acid (pKa 4.20). Simultaneously, the lipophilicity (LogP) is driven upward, facilitating excellent passive membrane permeability.
Quantitative Data Summary
| Property | Value | Causality / Note |
| Chemical Name | 3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)benzoic acid | Standard IUPAC nomenclature |
| CAS Number | 2490233-72-0 | Registered identifier [1] |
| Molecular Formula | C10H7F5O3 | - |
| Molecular Weight | 270.15 g/mol | - |
| Predicted pKa | ~3.4 | Lowered by dual meta-EWG inductive effects (-I) |
| Predicted LogP | ~3.8 | Enhanced by lipophilic -CF3 and fluorinated ether |
| TPSA | 46.53 Ų | Highly favorable for cellular membrane permeability |
| H-Bond Donors | 1 | Carboxylic acid -OH |
| H-Bond Acceptors | 3 | Carboxylic acid oxygens + Ether oxygen |
Metabolic Stability and ADME Implications
A critical challenge in medicinal chemistry is the rapid clearance of drug candidates due to hepatic metabolism. Aryl ethers are notorious for undergoing rapid O-dealkylation by Cytochrome P450 (CYP450) enzymes.
The Causality of Fluorination: By utilizing a 2,2-difluoroethoxy group instead of a standard methoxy or ethoxy group, the vulnerable C-H bonds adjacent to the oxygen are sterically and electronically shielded. The high bond dissociation energy of the C-F bond (approx. 105 kcal/mol) prevents the initial hydrogen abstraction required for CYP450-mediated oxidation [2]. This allows medicinal chemists to precisely tune the LogD of a molecule while preserving its intrinsic clearance profile [3].
Comparative CYP450 metabolic stability of methoxy vs. 2,2-difluoroethoxy motifs.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes internal checks to verify causality and ensure reproducibility.
Protocol A: High-Throughput Potentiometric pKa Determination
Causality: Potentiometric titration is selected over UV-metric methods because the compound lacks distinct, highly shifting chromophores upon deprotonation in the standard UV-Vis range. Self-Validation: The system utilizes a known reference standard to validate electrode calibration prior to testing the unknown.
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System Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0).
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System Suitability Test (SST): Titrate a standard solution of benzoic acid (known pKa 4.20). Validation Check: If the measured pKa deviates by >0.05 units from 4.20, halt the protocol and recalibrate the electrode.
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Sample Preparation: Dissolve 2.0 mg of 3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)benzoic acid in 10 mL of a co-solvent mixture (e.g., 50% Methanol/Water) due to its high lipophilicity.
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Titration: Titrate the sample with standardized 0.1 M NaOH from pH 2.0 to pH 11.0 under a nitrogen atmosphere to prevent CO2 absorption.
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Data Extrapolation: Use the Yasuda-Shedlovsky extrapolation method to calculate the aqueous pKa from the co-solvent data.
Protocol B: Amide Coupling Workflow (Synthesis of API Intermediates)
Causality: The intense electron-withdrawing nature of the -CF3 and -OCH2CHF2 groups significantly deactivates the carboxylic acid, making it a poor nucleophile. Standard coupling agents (like EDC/HOBt) often fail or result in low yields. Therefore, HATU—a highly reactive uronium salt—is strictly required alongside a strong organic base (DIPEA) to forcefully drive the formation of the active ester.
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Activation: In a flame-dried round-bottom flask, dissolve 1.0 eq of 3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)benzoic acid in anhydrous DMF (0.2 M concentration).
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Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes at room temperature.
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Coupling Agent: Add 1.2 eq of HATU. Stir the mixture for 15 minutes to allow complete formation of the active HOAt ester.
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Amine Addition: Add 1.1 eq of the target primary or secondary amine.
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Self-Validating Monitoring: After 2 hours, sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. Validation Check: The disappearance of the active ester mass peak and the appearance of the product mass peak confirms successful conversion. If the active ester persists, add an additional 0.2 eq of the amine.
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Workup: Quench with saturated aqueous NaHCO3, extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
References
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NextSDS. "Chemical Substance Information: 3-(2,2-difluoroethoxy)-5-(trifluoromethyl)benzoic acid (CAS 2490233-72-0)." NextSDS Substance Database. Available at: [Link]
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MDPI. "Importance of Fluorine in Benzazole Compounds / The Role of Fluorine in Medicinal Chemistry." Molecules, 2020. Available at: [Link]
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ACS Publications. "Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria." Journal of Medicinal Chemistry, 2025. Available at:[Link]
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National Center for Biotechnology Information (NCBI). "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications." PMC, 2019. Available at: [Link]
